molecular formula C26H26N4O4 B2939071 N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251698-47-1

N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2939071
CAS No.: 1251698-47-1
M. Wt: 458.518
InChI Key: PPOLJWOESABYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-methoxypropyl group at position 3 and a phenyl group at position 5. The acetamide side chain is functionalized with a 3-acetylphenyl moiety, contributing to its unique electronic and steric profile. This compound is hypothesized to exhibit bioactivity through kinase inhibition or receptor modulation, though specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-18(31)20-10-6-11-21(14-20)28-23(32)16-30-15-22(19-8-4-3-5-9-19)24-25(30)26(33)29(17-27-24)12-7-13-34-2/h3-6,8-11,14-15,17H,7,12-13,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLJWOESABYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C25H28N4O3C_{25}H_{28}N_{4}O_{3}, with a molecular weight of 440.52 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

Pyrrolopyrimidine derivatives have been reported to possess anti-inflammatory properties. In particular, they may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition can lead to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Studies on related compounds have demonstrated their ability to scavenge free radicals and protect cellular components from oxidative damage.

Synthesis and Evaluation

A study conducted by Atatreh et al. synthesized several new pyrrolopyrimidine derivatives and evaluated their biological activities. The results indicated that certain derivatives significantly decreased the mRNA expressions of iNOS and COX-2, showcasing their anti-inflammatory potential .

In another study focusing on thienopyrazole compounds, it was found that these derivatives exhibited strong antioxidant effects against toxicity in fish models . Although not directly related to this compound, the findings support the hypothesis that similar structures may confer protective effects against oxidative stress.

Comparative Biological Activity Table

Compound TypeAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
Pyrrolopyrimidine DerivativesHighModerateModerate
Thienopyrazole CompoundsModerateHighHigh

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ) or tetrahydropyrimidine scaffolds (e.g., compounds m, n, o in ). Key differences include:

  • Hydrogen Bonding: The 4-oxo group in the target compound may engage in stronger hydrogen bonding compared to pyrimidinones without keto groups, as inferred from hydrogen-bonding patterns in crystallographic studies .

Substituent Analysis

Table 1: Substituent Comparison with Analogous Compounds
Compound Core Structure Key Substituents Functional Impact Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-Methoxypropyl, 7-phenyl, 3-acetylphenyl Enhanced lipophilicity and steric bulk -
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy Increased electronegativity, metabolic stability
Compound m () Tetrahydropyrimidinone Dimethylphenoxy, hydroxy Improved solubility, H-bond donor capacity
Compound 3i () Chromene 2-Methoxy-phenoxy ethyl Moderate polarity, π-π stacking potential
Key Observations:
  • 3-Methoxypropyl vs.
  • Acetylphenyl vs. Fluorophenyl : The acetylphenyl substituent introduces an electron-withdrawing group absent in fluorophenyl analogs, which may modulate electronic interactions in enzyme active sites .

Implications for Drug Design

  • Bioavailability : The 3-methoxypropyl group may improve metabolic stability over shorter alkoxy chains, as seen in pyrazolo-pyrimidine derivatives .
  • Selectivity: The acetylphenyl moiety could reduce off-target effects compared to non-acylated analogs (e.g., Compound 3k in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare the pyrrolo[3,2-d]pyrimidin-4-one core of this compound?

  • The pyrrolo[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce aryl groups at specific positions, as demonstrated in the synthesis of structurally related compounds (e.g., Pd(II) acetate and NaHCO₃-mediated coupling in ). Key steps include optimizing solvent systems (e.g., 2-methyltetrahydrofuran) and purification via gradient chromatography (hexane/acetone) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • 1H NMR (e.g., DMSO-d₆ solvent system) identifies proton environments, such as aromatic protons (δ 7.2–8.6 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm). LC-MS confirms molecular weight (e.g., m/z 362.0 [M+H]⁺ in ). Chromatographic purity (e.g., >95% by HPLC) and elemental analysis further validate composition .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

  • Solubility in DMSO or aqueous buffers (e.g., PBS) must be empirically tested due to the compound’s hydrophobic pyrrolopyrimidine core. Stability under varying pH (e.g., 4–8) and temperature (4°C vs. room temperature) should be monitored via LC-MS to detect degradation products .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data across different experimental models?

  • Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Comparative assays (e.g., in vitro kinase panels vs. cell-based assays) and metabolite profiling (via LC-HRMS) can identify active species or degradation pathways. Statistical tools (e.g., ANOVA) should quantify inter-model variability .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., kinases) over structurally similar off-targets?

  • Molecular docking guided by X-ray crystallography (e.g., PDB structures) can refine substituent interactions. For example, modifying the 3-methoxypropyl group () or phenylacetamide moiety () may enhance binding pocket complementarity. Kinetic studies (e.g., IC₅₀ shifts under ATP competition) validate selectivity improvements .

Q. How can Design of Experiments (DoE) improve reaction yield and reproducibility in large-scale synthesis?

  • DoE frameworks (e.g., factorial designs) systematically vary parameters like temperature (80–120°C), catalyst loading (0.5–5 mol%), and reaction time (3–24 h). For example, highlights flow-chemistry optimization for diazomethane synthesis, emphasizing continuous process control and statistical modeling (e.g., R² > 0.9) to maximize yield .

Q. What computational tools are recommended for predicting metabolic liabilities of the 3-acetylphenyl group?

  • In silico tools like MetaSite or GLORYx predict phase I/II metabolism sites. The acetyl group is prone to hydrolysis or cytochrome P450-mediated oxidation. Molecular dynamics simulations (e.g., AMBER) assess conformational stability of metabolites, guiding structural modifications (e.g., fluorination) to reduce clearance .

Data Analysis and Validation

Q. How should researchers handle batch-to-batch variability in biological activity data?

  • Quality control (QC) protocols include:

  • HPLC-MS to confirm batch purity (>98%).
  • Dose-response curves (e.g., pIC₅₀ values) across multiple replicates.
  • Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. What analytical techniques resolve stereochemical ambiguities in the pyrrolopyrimidine core?

  • Chiral HPLC (e.g., CHIRALPAK® columns) or X-ray crystallography (as in ) determines enantiomeric excess. Vibrational circular dichroism (VCD) or NMR-based Mosher ester analysis assigns absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.